molecular formula C11H14ClNO4S2 B5041701 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane

8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B5041701
M. Wt: 323.8 g/mol
InChI Key: XCENSHFSCMBNOW-UHFFFAOYSA-N
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Description

8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of a spirocyclic framework with a sulfonyl group attached to a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Cyclization Reactions: The spirocyclic structure allows for potential ring-opening and ring-closing reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of sulfonamide derivatives, while oxidation may produce sulfone compounds.

Scientific Research Applications

8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with molecular targets through its sulfonyl and spirocyclic moieties. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the sulfonyl and chlorothiophene groups.

    8-(5-Bromo-2-thienyl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane: A similar compound with a bromo substituent instead of chloro.

    8-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane: Another variant with a different aromatic substituent.

Uniqueness

The uniqueness of 8-(5-Chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[45]decane lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

8-(5-chlorothiophen-2-yl)sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S2/c12-9-1-2-10(18-9)19(14,15)13-5-3-11(4-6-13)16-7-8-17-11/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCENSHFSCMBNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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